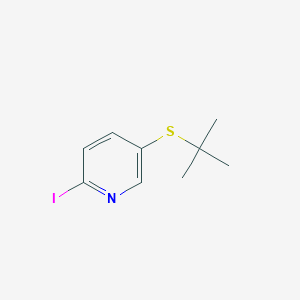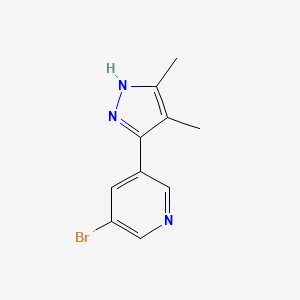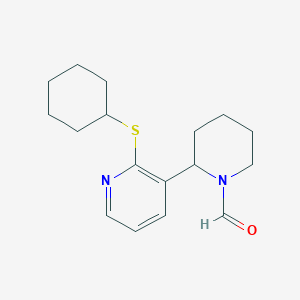
4-Benzyl-N-methylmorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-N-methylmorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, chlorotriazine family members have been used as efficient reagents in both methanol and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often utilize cost-effective and readily available reagents to ensure high yields and purity. The activation of carboxylic acids to form more reactive intermediates, such as anhydrides or acyl halides, is a common strategy in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-N-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-Benzyl-N-methylmorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-N-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylmorpholine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylmorpholine: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.
Morpholine-3-carboxamide: Lacks the benzyl and N-methyl groups, altering its chemical properties and reactivity.
Uniqueness
4-Benzyl-N-methylmorpholine-3-carboxamide is unique due to the presence of both the benzyl and N-methyl groups, which enhance its hydrophobic interactions and binding affinity. These structural features make it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-benzyl-N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
Clave InChI |
RGXOFTSHZFRQJZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1COCCN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)

![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

